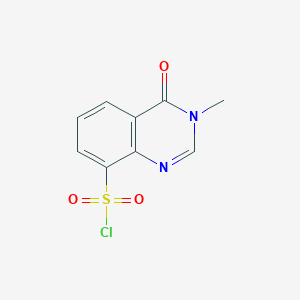
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is a quinazolinone derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride typically involves the reaction of 3-Methyl-4-oxo-3,4-dihydroquinazoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-Methyl-4-oxo-3,4-dihydroquinazoline
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile, under mild to moderate temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the development of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxo-3,4-dihydroquinazoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
4-Oxo-3,4-dihydroquinazoline-8-sulfonyl chloride: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the methyl group and the sulfonyl chloride group in 3-Methyl-4-oxo-3,4-dihydroquinazoline-8-sulfonyl chloride makes it a unique and versatile compound in organic synthesis and medicinal chemistry. Its reactivity and ability to form stable derivatives are key features that distinguish it from similar compounds.
Properties
Molecular Formula |
C9H7ClN2O3S |
|---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
3-methyl-4-oxoquinazoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O3S/c1-12-5-11-8-6(9(12)13)3-2-4-7(8)16(10,14)15/h2-5H,1H3 |
InChI Key |
WSBDDILWKKYWKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















